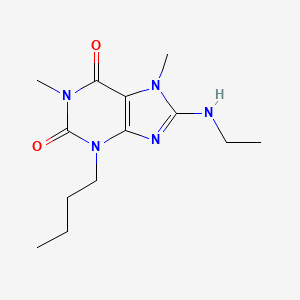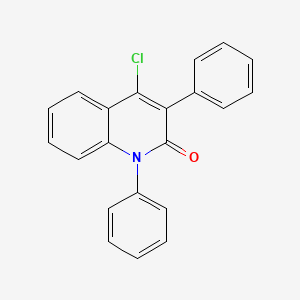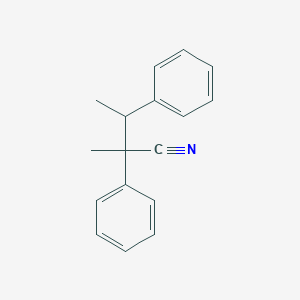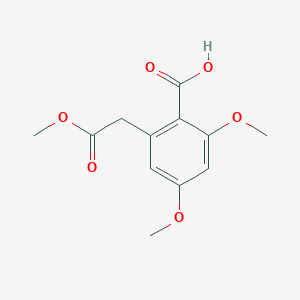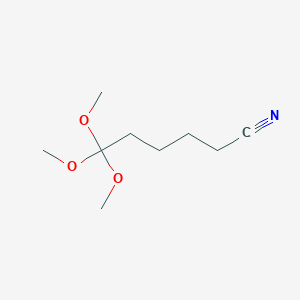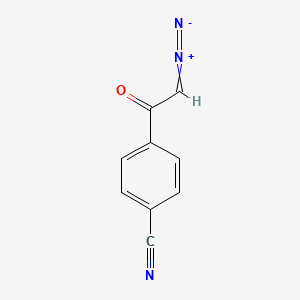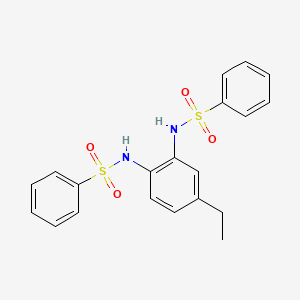
N,N'-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is a chemical compound known for its unique structure and properties It consists of a 4-ethyl-1,2-phenylene core with two benzenesulfonamide groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide typically involves the reaction of 4-ethyl-1,2-phenylenediamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the sulfonamide groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide groups.
Wissenschaftliche Forschungsanwendungen
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-(4,5-Dinitro-1,2-phenylene)dibenzenesulfonamide
- N,N’-(1,2-Ethanediyldi-4,1-phenylene)dibenzenesulfonamide
Uniqueness
N,N’-(4-Ethyl-1,2-phenylene)dibenzenesulfonamide is unique due to the presence of the ethyl group on the phenylene core, which can influence its chemical reactivity and interactions with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
7403-00-1 |
|---|---|
Molekularformel |
C20H20N2O4S2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[2-(benzenesulfonamido)-4-ethylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-16-13-14-19(21-27(23,24)17-9-5-3-6-10-17)20(15-16)22-28(25,26)18-11-7-4-8-12-18/h3-15,21-22H,2H2,1H3 |
InChI-Schlüssel |
XRYAJPURQKLUPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)

![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)
![1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
